Glucosaminesulphate
Description
Fundamental Role as an Amino Monosaccharide
Glucosamine (B1671600) sulphate is an amino sugar, a monosaccharide derivative of glucose. cymitquimica.comresearchgate.net Chemically, it is 2-amino-2-deoxy-D-glucose, meaning an amino group replaces the hydroxyl group at the second carbon position of the glucose molecule. researchgate.netaltmedrev.com This structural modification confers unique biochemical properties upon glucosamine, distinguishing it from its parent monosaccharide, glucose. altmedrev.com As one of the most abundant monosaccharides, glucosamine is a naturally occurring substance found in the exoskeletons of shellfish, animal bones, and fungi. wikipedia.orgbionity.com
In biological systems, D-glucosamine is endogenously synthesized in the form of glucosamine-6-phosphate. wikipedia.orgbionity.com This synthesis occurs via the hexosamine biosynthetic pathway, where fructose-6-phosphate (B1210287) is converted to glucosamine-6-phosphate by the enzyme glutamine:fructose-6-phosphate amidotransferase. meschinohealth.comadeeva.com This pathway is a crucial intersection of glucose, amino acid, fatty acid, and nucleotide metabolism, highlighting the central role of glucosamine in cellular biochemistry. wikipedia.orgbionity.com
Significance in Biological System Homeostasis
Glucosamine sulphate is integral to maintaining the homeostasis of various biological systems, most notably in connective tissues. oaph.com Its primary role in this context is to serve as a fundamental building block for the biosynthesis of several crucial macromolecules. medex.com.bd The availability of glucosamine can influence the rate of production of these larger molecules, thereby impacting tissue repair and maintenance. wikipedia.orgbionity.com
Research indicates that glucosamine plays a role in regulating cellular processes, including the modulation of inflammatory pathways. oaph.compatsnap.com It has been shown to influence the activity of chondrocytes, the specialized cells responsible for maintaining cartilage health. meschinohealth.commedex.com.bd By affecting the metabolic activity of these cells, glucosamine contributes to the balance between anabolic (synthesis) and catabolic (breakdown) processes within tissues like articular cartilage. nih.gov This regulatory function is critical for the preservation of tissue integrity and function. Furthermore, glucosamine has been observed to impact the production of synovial fluid, which is essential for joint lubrication and nutrient supply to cartilage. patsnap.com
Foundational Component in Glycosaminoglycan and Proteoglycan Structures
The most well-documented role of glucosamine sulphate in a research context is its function as a precursor for the synthesis of glycosaminoglycans (GAGs) and, consequently, proteoglycans. altmedrev.commeschinohealth.com GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. wikipedia.org These molecules are highly negatively charged and attract water, which gives tissues like cartilage their resilience and shock-absorbing properties. wikipedia.org
Glucosamine is a direct precursor for the synthesis of N-acetylglucosamine and N-acetylgalactosamine, which are essential components of various GAGs, including hyaluronic acid, chondroitin (B13769445) sulphate, and keratan (B14152107) sulphate. meschinohealth.comadeeva.commedex.com.bd The hexosamine biosynthetic pathway culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a high-energy donor substrate used by glycosyltransferases to build GAG chains. wikipedia.orgbionity.com
These GAG chains are then covalently attached to a core protein to form proteoglycans. wikipedia.orgsigmaaldrich.com Proteoglycans are massive macromolecules that, along with collagen, form the extracellular matrix of connective tissues, providing structural support and mediating various cellular functions. nih.govnih.gov For instance, aggrecan, a major proteoglycan in cartilage, is composed of a core protein to which numerous chondroitin sulphate and keratan sulphate chains are attached. nih.gov The synthesis of these GAG chains is dependent on the availability of glucosamine-derived precursors. nih.gov Therefore, glucosamine sulphate is a foundational element for the structural integrity and function of vital tissues such as cartilage, tendons, and ligaments. webmd.com
Interactive Data Table: Key Biological Roles of Glucosamine Sulphate
| Biological Role | Description | Key Molecules Involved |
|---|---|---|
| Amino Monosaccharide | A fundamental sugar with an amino group, derived from glucose. | Glucose, Glutamine, Fructose-6-phosphate |
| Homeostasis Regulation | Maintains balance in connective tissues by influencing cellular processes and serving as a building block. | Chondrocytes, Synovial Fluid |
| Glycosaminoglycan Precursor | Essential for the synthesis of long polysaccharide chains. | N-acetylglucosamine, N-acetylgalactosamine, Hyaluronic Acid, Chondroitin Sulphate, Keratan Sulphate |
| Proteoglycan Component | Forms the building blocks of large macromolecules in the extracellular matrix. | Aggrecan, Collagen |
Interactive Data Table: Research Findings on Glucosamine Sulphate's Mechanisms
| Research Area | Finding | Implication | Reference |
|---|---|---|---|
| Biochemical Synthesis | Synthesized endogenously via the hexosamine biosynthetic pathway from fructose-6-phosphate and glutamine. | Its production is linked to major metabolic pathways. | wikipedia.orgbionity.commeschinohealth.com |
| Cartilage Metabolism | Stimulates chondrocytes to produce glycosaminoglycans and proteoglycans. | May support the maintenance and repair of cartilage matrix. | meschinohealth.comnih.gov |
| Inflammatory Modulation | Exhibits anti-inflammatory properties by inhibiting certain inflammatory mediators. | Could play a role in managing inflammatory aspects of tissue degradation. | oaph.compatsnap.com |
| Extracellular Matrix | Provides the necessary substrates for the formation of the structural matrix of joints. | Essential for the integrity and resilience of connective tissues. | altmedrev.comsigmaaldrich.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H28N2O14S |
|---|---|
Molecular Weight |
456.42 g/mol |
IUPAC Name |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |
InChI |
InChI=1S/2C6H13NO5.H2O4S/c2*7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2*2-6,8-11H,1,7H2;(H2,1,2,3,4)/t2*2-,3-,4-,5-,6?;/m11./s1 |
InChI Key |
CVCQAQVBOPNTFI-AAONGDSNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.OS(=O)(=O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Molecular Mechanisms of Glucosaminesulphate Action
Cellular Signaling Pathway Modulation
Glucosamine (B1671600) sulphate has been shown to influence several key signaling pathways involved in inflammation and cellular processes. Its modulatory effects on these pathways are central to its mechanism of action.
Nuclear Factor Kappa B (NF-κB) Pathway Interference
A significant body of research points to the interference of glucosamine sulphate with the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. Under inflammatory conditions, such as those stimulated by interleukin-1 beta (IL-1β), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes. nih.govnih.gov
Glucosamine sulphate has been demonstrated to inhibit the activation of NF-κB. nih.govresearchgate.net This interference is achieved by preventing the degradation of the inhibitor of NF-κB (IκBα), which otherwise releases NF-κB to translocate to the nucleus and initiate gene transcription. researchgate.net Studies in human osteoarthritic chondrocytes have shown that pre-incubation with glucosamine sulphate leads to an increase in IκBα in the cytoplasm, thereby keeping NF-κB in an inactive state. researchgate.net This inhibition of NF-κB activation subsequently leads to a reduction in the synthesis of pro-inflammatory mediators. researchgate.net
| Pathway Component | Effect of Glucosamine Sulphate | Research Context |
| NF-κB Activation | Inhibition | Human Osteoarthritic Chondrocytes |
| IκBα Degradation | Prevention | Human Osteoarthritic Chondrocytes |
| NF-κB Nuclear Translocation | Reduction | Human Osteoarthritic Chondrocytes |
Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (p38 MAPK, JNK, ERK-1/2)
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK-1/2), is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammatory cytokines. nih.gov Glucosamine sulphate has been found to modulate the activity of these kinases.
Research indicates that glucosamine sulphate can attenuate the phosphorylation of p38 and JNK in response to inflammatory stimuli like IL-1β. nih.gov By inhibiting the activation of p38 and JNK, glucosamine sulphate can suppress the downstream signaling that leads to the expression of inflammatory and matrix-degrading enzymes. nih.gov
Conversely, the effect of glucosamine sulphate on ERK-1/2 appears to be different. Some studies have reported that glucosamine sulphate does not inhibit, and may even increase, the expression of ERK-1/2. researchgate.net The differential regulation of these MAPK components suggests a complex and specific interaction of glucosamine sulphate with this pathway.
| MAPK Component | Effect of Glucosamine Sulphate | Research Context |
| p38 Phosphorylation | Attenuation | Rat Model of Osteoarthritis |
| JNK Phosphorylation | Attenuation | Rat Model of Osteoarthritis |
| ERK-1/2 Expression | No Inhibition / Increase | Rat Model of Osteoarthritis |
Phosphoinositide 3-kinase (PI3K)/AKT and Forkhead Box O (FOXO) Pathway Interactions
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling route that governs cell survival, growth, and proliferation. Downstream of this pathway, the Forkhead Box O (FOXO) family of transcription factors plays a key role in regulating the expression of genes involved in apoptosis and cell cycle arrest.
While much of the research on glucosamine's interaction with this pathway has been in the context of cancer cells, the findings suggest a potential mechanism of action. In some cell types, glucosamine has been shown to inhibit the phosphorylation of AKT, a central kinase in this pathway. This inhibition can lead to the activation of FOXO transcription factors, promoting the expression of their target genes. The relevance and specific mechanisms of this interaction in chondrocytes and osteoarthritis are still an area of active investigation.
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Activation
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is activated in response to cytokines and growth factors, playing a role in inflammation and cell survival. Aberrant STAT3 activation is implicated in various diseases.
Studies have indicated that glucosamine can suppress STAT3 signaling. webmd.com This suppression is often observed through the inhibition of STAT3 phosphorylation, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. nih.govpatsnap.comnih.gov Research in human prostate carcinoma cells has shown that glucosamine inhibits the phosphorylation of STAT3 at the Tyr705 residue, leading to reduced DNA binding and transcriptional activities. patsnap.com While these findings are primarily from cancer cell studies, they suggest a potential anti-inflammatory mechanism of glucosamine that may be relevant in other contexts, such as osteoarthritis.
Gene Expression Regulation
The modulation of cellular signaling pathways by glucosamine sulphate ultimately translates into changes in gene expression, particularly those genes involved in the inflammatory cascade.
Regulation of Pro-inflammatory Cytokine and Mediator Gene Expression (e.g., IL-1β, COX-2, iNOS, mPGEs, TNF-α, IL-6)
A key outcome of glucosamine sulphate's interference with pathways like NF-κB is the downregulation of pro-inflammatory gene expression. nih.gov Research has consistently shown that glucosamine sulphate can inhibit the expression of several key inflammatory molecules in chondrocytes and other cell types.
Specifically, glucosamine sulphate has been found to reduce the gene expression of:
Interleukin-1 beta (IL-1β): A potent pro-inflammatory cytokine. nih.gov
Cyclooxygenase-2 (COX-2): An enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. researchgate.netnih.gov
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a molecule involved in inflammatory processes. nih.gov
Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGEs-1): An enzyme that works in concert with COX-2 to produce prostaglandin E2. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine. mdpi.com
Interleukin-6 (IL-6): A cytokine with both pro- and anti-inflammatory roles. mdpi.com
This broad-spectrum inhibition of pro-inflammatory gene expression highlights the significant anti-inflammatory potential of glucosamine sulphate at the molecular level. nih.gov
| Gene | Effect of Glucosamine Sulphate | Cell/Model System |
| IL-1β | Downregulation | Primary Human Chondrocytes |
| COX-2 | Downregulation | Bovine Articular Cartilage Explants, Human Osteoarthritic Chondrocytes |
| iNOS | Downregulation | Bovine Articular Cartilage Explants |
| mPGEs-1 | Downregulation | Bovine Articular Cartilage Explants |
| TNF-α | Downregulation | Modified Glucosamine on Circulating Stem Cells |
| IL-6 | Downregulation | Modified Glucosamine on Circulating Stem Cells |
Modulation of Extracellular Matrix Component Gene Expression (e.g., Aggrecan, Type II Collagen)
Glucosamine sulphate influences the expression of key structural components of the articular cartilage matrix, though findings can vary between studies.
Aggrecan: Aggrecan is a large proteoglycan that is essential for the structure and compressive resistance of cartilage. researchgate.net The effect of glucosamine sulphate on its gene expression has yielded some conflicting results. One study on cultured human osteoarthritis (OA) articular chondrocytes found that treatment with glucosamine sulphate led to a dose-dependent increase in both aggrecan core protein levels and aggrecan mRNA levels. nih.gov Another study also reported that glucosamine can enhance aggrecan synthesis. nih.govnih.gov Conversely, a different study utilizing bovine primary chondrocytes reported that neither glucosamine nor its sulphated form stimulated the mRNA expression of aggrecan. nih.gov
Type II Collagen: Type II collagen is the primary collagenous component of hyaline cartilage. Research indicates that glucosamine can positively modulate its expression. In a human chondrocyte cell line, glucosamine was observed to markedly increase the mRNA expression and protein level of type II collagen (COL2A1). nih.govresearchgate.net Another study noted that glucosamine enhanced type II collagen production in a dose-dependent manner. nih.gov However, a clinical trial involving patients with knee osteoarthritis did not find a significant effect of glucosamine sulphate on the levels of type II collagen degradation biomarkers in serum or urine over a six-month period. mdpi.com
Influence on Enzyme Gene Expression (e.g., MMPs, TIMPs, GlcAT-I, arginase 1, HO-1, p22Phox)
Glucosamine sulphate exerts significant influence over a range of enzymes involved in both the degradation and maintenance of cartilage matrix, as well as those involved in cellular stress responses.
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes responsible for the degradation of extracellular matrix components. Glucosamine sulphate has been shown to suppress the expression of several key MMPs. In human osteosarcoma cell lines, glucosamine sulphate significantly reduced the gene and protein expression of MMP-3. alfa-chemistry.comscilit.comelsevierpure.com A reduction in MMP-9 expression was also noted in SaOS-2 cells, though MMP-2 expression was not significantly affected. alfa-chemistry.comscilit.com In cultured human OA articular chondrocytes, glucosamine sulphate treatment decreased both the levels and the enzymatic activity of MMP-3. nih.gov Furthermore, in human chondrocytes stimulated with the inflammatory cytokine interleukin-1β (IL-1β), glucosamine was found to reduce the expression of MMP-1, MMP-3, and MMP-13. nih.gov
Tissue Inhibitors of Metalloproteinases (TIMPs): TIMPs are the natural inhibitors of MMPs. The effect of glucosamine sulphate on TIMP gene expression appears complex, with some studies showing conflicting results. One study reported that a combination of glucosamine sulphate and chondroitin (B13769445) sulfate (B86663) led to an upregulation of TIMP-3, a potent inhibitor of certain aggrecanases. wikipedia.org However, another investigation found that a high concentration of glucosamine-sulphate significantly down-regulated the gene expression of tissue inhibitors of MMPs in human osteoarthritic explants. nih.gov
Glucuronyltransferase I (GlcAT-I): GlcAT-I is a critical enzyme in the biosynthesis of glycosaminoglycan chains. Pro-inflammatory cytokines like IL-1β can suppress GlcAT-I expression. Studies have shown that glucosamine can counteract this effect. In rat chondrocytes, glucosamine was able to prevent the IL-1β-induced inhibition of GlcAT-I mRNA expression and its catalytic activity in a dose-dependent manner, suggesting that part of glucosamine's mechanism involves the regulation of this key biosynthetic enzyme.
Arginase 1: There is currently no available research data from the conducted searches detailing the specific effects of glucosamine sulphate on arginase 1 gene expression.
Heme oxygenase-1 (HO-1): HO-1 is an enzyme induced by cellular stress that plays a protective role. Glucosamine sulphate has been demonstrated to up-regulate the gene expression of HO-1 in primary human chondrocytes. wikipedia.org When IL-1β stimulation caused a down-regulation of HO-1, treatment with glucosamine sulphate restored the gene expression to its baseline levels. wikipedia.org
p22Phox: p22Phox is a subunit of the NADPH oxidase complex, which is involved in the generation of reactive oxygen species (ROS). Research has shown that glucosamine sulphate down-regulates the gene expression of p22Phox in human chondrocytes, with a maximum inhibitory effect observed after 48 hours of treatment. wikipedia.org
Sirtuin-1 (SIRT1) and Chaperone Protein (GRP78) Expression Modulation
Glucosamine sulphate also modulates proteins involved in cellular regulation and stress responses.
Sirtuin-1 (SIRT1): SIRT1 is a deacetylase that plays a role in cellular regulation and longevity. Studies have shown that glucosamine enhances both the mRNA expression and the protein level of SIRT1 in a human chondrocyte cell line. nih.govresearchgate.net The importance of this pathway was highlighted by the finding that a SIRT1 inhibitor could block the glucosamine-induced increase in type II collagen expression, indicating that SIRT1 acts as an upstream mediator of glucosamine's effects on matrix synthesis. nih.govresearchgate.net It has also been suggested that post-translational modification of SIRT1 by O-GlcNAcylation, a process that can be influenced by glucosamine, may increase its enzymatic activity.
Chaperone Protein (GRP78): Glucose-regulated protein 78 (GRP78) is a key chaperone protein that is induced during endoplasmic reticulum (ER) stress. Research in human hepatoma cells has shown that glucosamine treatment induces the expression of GRP78. This suggests that some of glucosamine's effects may be mediated through the induction of the ER stress response.
Suppression of SMAD2/4 and Matrix γ-carboxyglutamate Protein (MGP) Genes
SMAD2/4: The SMAD signaling pathway is central to the effects of transforming growth factor-β (TGF-β). While direct modulation of SMAD2 or SMAD4 gene expression by glucosamine sulphate has not been detailed, an indirect mechanism has been identified. Studies in primary bovine chondrocytes have shown that glucosamine treatment up-regulates the mRNA levels of TGF-β1. TGF-β1 signaling is known to proceed through the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4. nih.govresearchgate.netnih.gov This complex translocates to the nucleus to regulate the transcription of target genes. Therefore, by increasing the expression of TGF-β1, glucosamine sulphate can indirectly activate the SMAD2/4 signaling pathway, providing a biochemical mechanism for its anabolic effects on chondrocytes.
Matrix γ-carboxyglutamate Protein (MGP): There is currently no available research data from the conducted searches detailing the specific effects of glucosamine sulphate on Matrix γ-carboxyglutamate Protein (MGP) gene expression.
Anti-Inflammatory Effects
A significant aspect of glucosamine sulphate's molecular action is its ability to exert anti-inflammatory effects through various mechanisms.
Direct Inhibition of Inflammatory Mediator Production
Glucosamine sulphate has been shown to directly inhibit the production and gene expression of several key inflammatory mediators. In studies using rat intervertebral disc cells stimulated with IL-1, glucosamine completely inhibited the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Similarly, in human synovial cells, glucosamine was found to downregulate the IL-1β-induced gene expression of proinflammatory cytokines including IL-6, IL-8, IL-24, and TNF-α. The mechanism for this inhibition often involves the nuclear factor-kappa B (NF-κB) pathway. Glucosamine sulphate has been shown to inhibit IL-1β-induced NF-κB activation in human osteoarthritic chondrocytes, thereby suppressing the synthesis of these downstream proinflammatory molecules.
Modulation of Prostaglandin E2 (PGE2) Synthesis
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. Glucosamine sulphate can modulate the synthesis of PGE2. In human osteoarthritic chondrocytes, glucosamine sulphate was found to reduce the production of PGE2. This effect is achieved through the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) and a reduction in the activity of cyclooxygenase-2 (COX-2), both of which are critical enzymes in the PGE2 synthesis pathway.
Data Tables
Table 1: Effect of Glucosamine Sulphate on Gene Expression of Extracellular Matrix Components
| Gene | Cell Type | Effect | Finding | Citation(s) |
| Aggrecan | Human OA Chondrocytes | Upregulation | Dose-dependent increase in mRNA and protein levels. | nih.gov |
| Bovine Primary Chondrocytes | No Effect | Did not stimulate mRNA expression. | nih.gov | |
| Type II Collagen (COL2A1) | Human Chondrocyte Cell Line | Upregulation | Markedly increased mRNA and protein levels. | nih.govresearchgate.net |
| Human Knee OA Patients | No Significant Effect | No significant change in degradation biomarkers in vivo. | mdpi.com |
Table 2: Effect of Glucosamine Sulphate on Gene Expression of Key Enzymes
| Gene | Enzyme | Cell Type | Effect | Finding | Citation(s) |
| MMP-3 | Matrix Metalloproteinase-3 | Human Osteosarcoma Cells | Downregulation | Significant reduction of gene and protein expression. | alfa-chemistry.comscilit.com |
| Human OA Chondrocytes | Downregulation | Decreased protein levels and enzymatic activity. | nih.gov | ||
| MMP-9 | Matrix Metalloproteinase-9 | Human Osteosarcoma Cells (SaOS-2) | Downregulation | Significant reduction of gene expression. | alfa-chemistry.comscilit.com |
| TIMP-3 | Tissue Inhibitor of Metalloproteinase-3 | Cartilage Explants | Upregulation | Upregulated in the presence of GlcN·S and CS. | wikipedia.org |
| TIMPs | Tissue Inhibitor of Metalloproteinases | Human OA Explants | Downregulation | Significantly down-regulated with 5mM GlcN-S. | nih.gov |
| GlcAT-I | Glucuronyltransferase I | Rat Chondrocytes | Prevents Inhibition | Prevented IL-1β-mediated suppression of mRNA and activity. | |
| HO-1 | Heme oxygenase-1 | Primary Human Chondrocytes | Upregulation | Increased gene expression and restored baseline levels after IL-1β. | wikipedia.org |
| p22Phox | NADPH Oxidase Subunit | Primary Human Chondrocytes | Downregulation | Time-dependent decrease in gene expression. | wikipedia.org |
| SIRT1 | Sirtuin-1 | Human Chondrocyte Cell Line | Upregulation | Enhanced mRNA and protein levels. | nih.govresearchgate.net |
| GRP78 | Glucose-Regulated Protein 78 | Human Hepatoma Cells | Upregulation | Induced expression, indicating ER stress response. | |
| TGF-β1 | Transforming Growth Factor-β1 | Primary Bovine Chondrocytes | Upregulation | Increased mRNA levels, indirectly activating SMAD pathway. |
Modulation of Enzymatic Activities
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are collectively capable of degrading all components of the extracellular matrix. An imbalance between MMPs and their natural inhibitors (Tissue Inhibitors of Metalloproteinases, or TIMPs) is a hallmark of tissue degradation. Glucosaminesulphate has been shown to interfere with the activity and expression of several key MMPs.
Research indicates that this compound can suppress the expression of various MMPs in different cell types. nih.gov In human osteosarcoma cell lines, for instance, this compound was found to have a pronounced suppressive effect on the gene and protein expression of MMP-3. nih.govresearchgate.net A significant reduction in MMP-3 protein levels was observed in both MG-63 and SaOS-2 osteosarcoma cell lines. researchgate.net The expression of MMP-9 was also decreased in SaOS-2 cells. researchgate.net However, the expression of MMP-2 was not significantly affected in either cell line under the same experimental conditions. researchgate.net
In human chondrocytes, this compound has been demonstrated to inhibit the interleukin-1 beta (IL-1β)-induced expression of MMP-1, MMP-3, and MMP-13, which are key enzymes in cartilage degradation. nih.gov The underlying mechanism for this inhibition involves the modulation of intracellular signaling cascades. nih.gov Specifically, this compound affects the phosphorylation of mitogen-activated protein kinases (MAPKs), such as c-jun amino-terminal kinase (JNK) and p38 MAPK. nih.gov By inhibiting the phosphorylation of these kinases, this compound consequently suppresses the activation of transcription factors like c-jun, which are necessary for the expression of MMP genes. nih.gov Furthermore, this compound has been shown to inhibit the activation of MMP-2 and MMP-9 by downregulating the NF-κB pathway. nih.gov
| MMP | Effect Observed | Cell/Tissue Type | Proposed Mechanism | Citation |
|---|---|---|---|---|
| MMP-1 | Inhibited IL-1β-induced expression | Human Chondrocytes | Inhibition of JNK and p38 MAPK phosphorylation | nih.gov |
| MMP-2 | Inhibited activation; No significant effect on basal expression in some cells | General; Osteosarcoma cells | Downregulation of NF-κB pathway | researchgate.netnih.gov |
| MMP-3 | Inhibited basal and IL-1β-induced expression and activity | Osteosarcoma cells; Human Chondrocytes; OA Articular Chondrocytes | Inhibition of JNK and p38 MAPK phosphorylation; Direct suppression of gene/protein expression | nih.govresearchgate.netnih.govnih.gov |
| MMP-9 | Inhibited activation; Decreased expression in some cells | General; Osteosarcoma cells | Downregulation of NF-κB pathway; Direct suppression of gene/protein expression | nih.govresearchgate.netnih.gov |
| MMP-13 | Reduced mRNA expression; Inhibited IL-1β-induced expression | Cartilage Explants; Human Chondrocytes | Inhibition of JNK and p38 MAPK phosphorylation | nih.govnih.gov |
Aggrecanase Inhibition
Aggrecanases, particularly those from the 'A Disintegrin and Metalloproteinase with Thrombospondin motifs' (ADAMTS) family such as ADAMTS-5, are primary enzymes responsible for the degradation of aggrecan. Aggrecan is a major proteoglycan in cartilage, essential for its structure and function. The inhibition of aggrecanase activity is a key mechanism for preserving cartilage integrity.
Glucosamine has been shown to inhibit aggrecanase-mediated catabolism. nih.gov One mechanism by which it achieves this is through the suppression of glycosylphosphatidylinositol-linked proteins. nih.gov Studies on cartilage explants have demonstrated that this compound can reduce the mRNA expression of aggrecanases like ADAMTS-5. nih.gov In conjunction with this, this compound was also found to upregulate the Tissue Inhibitor of Metalloproteinase-3 (TIMP-3), which is a potent natural inhibitor of ADAMTS enzymes. nih.gov This dual action of reducing the expression of the degradative enzyme while increasing its inhibitor suggests a significant chondroprotective effect. nih.gov The inhibition of aggrecanase activity helps to prevent the loss of aggrecan from the cartilage matrix. nih.gov
Cellular Phospholipase A2 Activity
Phospholipase A2 (PLA2) enzymes are involved in inflammatory processes through their action on phospholipids, which leads to the release of arachidonic acid, a precursor for inflammatory mediators like prostaglandins. Several molecular mechanisms for glucosamine's effects involve the inhibition of catabolic enzymes, including phospholipase A2. nih.gov
Studies using macrophage cell models have provided evidence for this inhibitory action. In lipopolysaccharide (LPS)-activated THP-1 macrophages, sulfated glucosamine suppressed the mRNA and protein expression levels of cytoplasmic phospholipase A2. nih.gov This suppression of PLA2 is part of a broader anti-inflammatory effect, which also includes the reduced expression of other inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov The inhibition of PLA2 by this compound contributes to its ability to modulate inflammatory pathways that are implicated in tissue degradation. nih.govpatsnap.com
Influence on Protein Synthesis and Protein Folding
Glucosamine is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), which are essential components of proteoglycans like aggrecan. medex.com.bd Therefore, its influence on protein synthesis, particularly the synthesis of extracellular matrix proteins, is of significant interest.
In vitro studies on chondrocytes and cartilage explants have shown that glucosamine can enhance the production of cartilage matrix components. nih.gov Specifically, it has been reported to stimulate the synthesis of both the mRNA and protein of the aggrecan core protein in cultured human osteoarthritis articular chondrocytes. nih.gov This anabolic effect appears to be due to an increased expression of the corresponding gene. nih.gov Furthermore, glucosamine has been shown to increase the production of hyaluronic acid in synovium explants. nih.gov
However, the effect of glucosamine on protein synthesis may be concentration-dependent and cell-type specific. Some research suggests that while low concentrations might be stimulatory, high concentrations could have an inhibitory effect on the incorporation of glucosamine into macromolecules. nih.gov One study on primary human endothelial cells found that exposure to glucosamine led to a general decrease in the synthesis of sulfated proteoglycans. nih.gov This suggests that high levels of glucosamine could potentially lead to decreased matrix synthesis in some cell types. nih.gov Another perspective from research on cartilage explants is that glucosamine may reduce anabolic processes concurrently with catabolic pathways, which could limit its potential for matrix repair. researchgate.net
Regarding protein folding, some evidence from cell culture and animal models suggested that glucosamine treatment could promote the misfolding of proteins and activate the unfolded protein response (UPR), a cellular stress response. nih.gov However, a study in healthy human subjects taking a standard dose of 1500 mg of this compound for 14 days did not find evidence of UPR activation in circulating leukocytes. nih.gov This human study observed no significant changes in intracellular glucosamine levels or activation of the UPR in these cells. nih.gov
| Process | Effect Observed | Model/Cell Type | Citation |
|---|---|---|---|
| Aggrecan Core Protein Synthesis | Stimulated mRNA and protein levels | Human OA Articular Chondrocytes | nih.gov |
| Collagen Type II Production | Enhanced production | Chondrocyte Culture | nih.gov |
| Hyaluronic Acid Production | Increased production | Synovium Explants | nih.gov |
| General Proteoglycan Synthesis | Decreased synthesis at high concentrations | Primary Human Endothelial Cells | nih.gov |
| Anabolic Gene Expression | Reduced expression alongside catabolic genes | Human Osteoarthritic Cartilage Explants | researchgate.net |
Endogenous Glucosamine Metabolism and Biosynthesis
Physiological Pathways for Glucosamine (B1671600) Biosynthesis from Glucose
The biosynthesis begins with glucose, which is phosphorylated by hexokinase to form glucose-6-phosphate. This molecule is then isomerized to fructose-6-phosphate (B1210287), an intermediate of glycolysis. nih.gov At this juncture, the key rate-limiting step of the HBP occurs, catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) . nih.govresearchgate.net GFAT facilitates the transfer of an amino group from glutamine to fructose-6-phosphate, yielding glucosamine-6-phosphate (GlcN-6-P). wikipedia.orgnih.gov
Following its formation, GlcN-6-P undergoes a series of enzymatic reactions:
Acetylation : Glucosamine-phosphate N-acetyltransferase catalyzes the acetylation of GlcN-6-P to form N-acetylglucosamine-6-phosphate (GlcNAc-6-P). nih.gov
Isomerization : This molecule is then converted to N-acetylglucosamine-1-phosphate (GlcNAc-1-P). nih.gov
UDP-GlcNAc Synthesis : Finally, the enzyme UDP-N-acetylglucosamine pyrophosphorylase transforms GlcNAc-1-P into uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). wikipedia.orgnih.gov
UDP-GlcNAc is the activated form of glucosamine and the final product of this pathway, serving as the essential precursor for the synthesis of various complex molecules. wikipedia.orgnih.gov The entire process is tightly regulated, with the final product, UDP-GlcNAc, acting as an allosteric inhibitor of GFAT, creating a negative feedback loop that controls the pathway's flux. nih.gov
Table 1: Key Enzymes in Glucosamine Biosynthesis from Glucose This interactive table summarizes the primary enzymes involved in the hexosamine biosynthesis pathway.
| Enzyme | Substrate(s) | Product | Role |
|---|---|---|---|
| Hexokinase | Glucose | Glucose-6-phosphate | Initial phosphorylation of glucose. nih.gov |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Fructose-6-phosphate, Glutamine | Glucosamine-6-phosphate | The rate-limiting enzyme of the HBP. nih.gov |
| Glucosamine-phosphate N-acetyltransferase | Glucosamine-6-phosphate | N-acetylglucosamine-6-phosphate | Acetylation of the amino sugar. nih.gov |
Role in Hexosamine Signaling Pathway
The hexosamine biosynthesis pathway (HBP) is not merely a metabolic route for producing building blocks; it also functions as a crucial nutrient-sensing and signaling pathway. nih.govbenthamdirect.com By integrating signals from glucose, amino acid (glutamine), and energy (UTP) metabolism, the HBP allows cells to modulate protein function in response to nutrient availability. nih.gov The pathway's end-product, UDP-GlcNAc, is the substrate for a post-translational modification called O-GlcNAcylation. nih.govbenthamdirect.com
O-GlcNAcylation involves the attachment of a single N-acetylglucosamine (GlcNAc) molecule to serine or threonine residues of nuclear, cytosolic, and mitochondrial proteins. benthamdirect.com This process is dynamic and reversible, functioning similarly to phosphorylation as a molecular switch that alters protein activity, stability, and localization. benthamdirect.com
Increased flux through the HBP, for instance during conditions of high glucose, leads to higher levels of UDP-GlcNAc and subsequently increased O-GlcNAcylation of various proteins. researchgate.net This modification has been shown to affect the function of key signaling proteins and transcription factors involved in metabolic regulation. benthamdirect.com For example, activation of the hexosamine pathway has been linked to the modulation of insulin (B600854) signaling events in skeletal muscle and other tissues. nih.govoup.com This signaling role makes the HBP a critical regulator of cellular physiology and pathophysiology, connecting nutrient status directly to the control of cellular processes. benthamdirect.com
Integration into Complex Glycoconjugate Synthesis
The primary function of endogenously synthesized glucosamine, in the form of UDP-GlcNAc, is to serve as a precursor for the biosynthesis of complex glycoconjugates. medchemexpress.comnih.gov These are macromolecules in which carbohydrate chains (glycans) are covalently linked to proteins or lipids. nih.gov The integration of UDP-GlcNAc is fundamental to the formation of glycoproteins, proteoglycans (a subclass of glycoproteins), and glycolipids. wikipedia.orgnih.gov
Proteoglycans and Glycosaminoglycans (GAGs) : UDP-GlcNAc is a direct precursor for the synthesis of glycosaminoglycans (GAGs), which are long, unbranched polysaccharides. nih.govatamanchemicals.com These GAG chains, such as hyaluronic acid, chondroitin (B13769445) sulfate (B86663), and heparan sulfate, are typically attached to a core protein to form proteoglycans. atamanchemicals.comyoutube.com Proteoglycans are essential components of the extracellular matrix and connective tissues, particularly articular cartilage, where they contribute to its structural integrity and compressive strength. atamanchemicals.comyoutube.com UDP-GlcNAc can also be epimerized to UDP-N-acetylgalactosamine (UDP-GalNAc), another critical building block for certain GAGs like chondroitin sulfate. nih.gov
Glycoproteins : Beyond proteoglycans, UDP-GlcNAc is essential for the N-linked and O-linked glycosylation of a vast array of proteins. nih.govnih.gov Glycosylation is a critical post-translational modification that affects protein folding, stability, trafficking, and function. nih.gov These glycoproteins are involved in numerous biological processes, including cell-cell recognition, immune responses, and signaling. nih.govyoutube.com
Glycolipids : UDP-GlcNAc is also utilized in the synthesis of the carbohydrate portions of glycolipids, which are integral components of cell membranes. wikipedia.orgnih.gov These molecules play roles in membrane stability and cell-to-cell communication. nih.gov
The synthesis of these complex structures is a highly regulated process occurring in the endoplasmic reticulum and Golgi apparatus, where specific enzymes transfer GlcNAc from UDP-GlcNAc onto growing glycan chains on proteins and lipids. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation | Molecular Formula (Base) |
|---|---|---|
| Glucosamine sulphate | - | C6H15NO9S |
| Glucose | - | C6H12O6 |
| Glucose-6-phosphate | G6P | C6H13O9P |
| Fructose-6-phosphate | F6P | C6H13O9P |
| Glutamine | Gln | C5H10N2O3 |
| Glucosamine-6-phosphate | GlcN-6-P | C6H14NO8P |
| N-acetylglucosamine-6-phosphate | GlcNAc-6-P | C8H16NO9P |
| N-acetylglucosamine-1-phosphate | GlcNAc-1-P | C8H16NO9P |
| Uridine diphosphate-N-acetylglucosamine | UDP-GlcNAc | C17H27N3O17P2 |
| Uridine diphosphate-N-acetylgalactosamine | UDP-GalNAc | C17H27N3O17P2 |
| Hyaluronic Acid | - | (C14H21NO11)n |
| Chondroitin Sulfate | - | (C14H21NO14S)n |
| Heparan Sulfate | - | Variable |
In Vitro and Ex Vivo Research: Cellular and Tissue Responses to Glucosamine Sulphate
In Vitro and Ex Vivo Research: Cellular and Tissue Responses
Glucosamine (B1671600) sulphate has been the subject of extensive in vitro and ex vivo research to elucidate its mechanisms of action at the cellular and tissue levels, particularly concerning its effects on cartilage and synovial cells. These studies, utilizing isolated chondrocytes, cartilage explants, and synovial tissue, have provided foundational insights into the biochemical pathways modulated by this compound.
Glucosamine sulphate has demonstrated a consistent ability to stimulate the synthesis of proteoglycans (PGs) and glycosaminoglycans (GAGs) in chondrocyte cultures. In studies using chondrocytes isolated from human osteoarthritic articular cartilage, glucosamine sulphate at concentrations of 10-100 micrograms/ml led to a statistically significant increase in PG production. nih.gov This anabolic effect is crucial as proteoglycans, such as aggrecan, are essential components of the cartilage extracellular matrix, responsible for its compressive resilience. nih.govcore.ac.uk Further research has shown that glucosamine sulphate treatment of osteoarthritic chondrocytes can result in a dose-dependent increase in cell-associated GAG content, with increases ranging from 25% to 140%. nih.gov The compound is believed to act as a fundamental building block for the synthesis of GAGs, thereby promoting the anabolic activities of chondrocytes. core.ac.ukelsevier.es
| Cell/Tissue Model | Glucosamine Sulphate Concentration | Observed Effect on Proteoglycan/Glycosaminoglycan Synthesis | Reference |
|---|---|---|---|
| Human Osteoarthritic Chondrocytes | 10-100 µg/mL | Statistically significant stimulation of proteoglycan production. | nih.gov |
| Human Osteoarthritic Chondrocytes | 1.0-150 µM | Dose-dependent increase (25-140%) in cell-associated glycosaminoglycan content. | nih.gov |
| Bovine Chondrocytes (3D culture) | Up to 2 mM | Enhanced aggrecan production. | epa.gov |
The synthesis of type II collagen, the primary collagenous component of articular cartilage, also appears to be influenced by glucosamine sulphate. In vitro studies have reported that glucosamine can enhance the production of type II collagen in chondrocyte cultures. nih.govcore.ac.uk Research using a human chondrocyte cell line demonstrated a marked increase in both the mRNA and protein levels of type II collagen (COL2A1) following treatment with glucosamine. spandidos-publications.com This suggests that glucosamine sulphate not only provides the building blocks for matrix components but also upregulates the genetic expression of key cartilage proteins. However, some studies on human osteoarthritic chondrocytes did not find a significant modification in type II collagen production with glucosamine sulphate treatment, indicating that the effects may be dependent on the specific experimental conditions and the state of the chondrocytes. nih.gov
| Cell/Tissue Model | Glucosamine Sulphate Concentration | Observed Effect on Type II Collagen Synthesis | Reference |
|---|---|---|---|
| Human Chondrocyte Cell Line (SW 1353) | 0.1, 1, and 10 mM | Marked increase in mRNA and protein levels of COL2A1. | spandidos-publications.com |
| Bovine Chondrocytes (3D culture) | Up to 2 mM | Enhanced type II collagen secretion. | epa.govresearchgate.net |
| Human Osteoarthritic Chondrocytes | 1-100 µg/mL | No significant modification observed. | nih.gov |
The influence of glucosamine on chondrocyte proliferation is complex and appears to be concentration-dependent. Some studies have indicated that glucosamine can promote chondrocyte proliferation, potentially through the Wnt/β-catenin signaling pathway. nih.gov In these experiments, glucosamine treatment led to enhanced cell viability in a dose- and time-dependent manner. nih.gov Conversely, other research suggests that optimal concentrations of glucosamine for matrix production may actually limit cellular proliferation without affecting cell viability. epa.gov This suggests a potential role for glucosamine sulphate in promoting a more differentiated, matrix-producing chondrocyte phenotype rather than a proliferative one. epa.gov This is supported by findings that glucosamine promotes the chondrogenic phenotype in both chondrocytes and mesenchymal stem cells. nih.gov
Beyond its effects on chondrocytes, glucosamine sulphate has been shown to influence the metabolism of synovial tissue. In studies using human osteoarthritic synovium explants, glucosamine significantly increased the production of hyaluronic acid. nih.govnih.govnih.gov Hyaluronic acid is a critical component of synovial fluid, providing viscosity and lubrication to the joint. The observed increase in hyaluronic acid production, which was found to be 2- to 4-fold higher compared to controls, occurred without altering the gene expression of hyaluronic acid synthase enzymes, suggesting that glucosamine acts as a substrate for this synthesis. nih.govnih.gov
| Tissue Model | Glucosamine Concentration | Observed Effect on Hyaluronic Acid Production | Reference |
|---|---|---|---|
| Human Osteoarthritic Synovium Explants | 0.5 mM and 5 mM GlcN-HCl | Significant increase (approximately 2- to 4-fold) compared to control. | nih.govnih.gov |
In addition to its anabolic effects, glucosamine sulphate exhibits catabolic-modulating properties by interfering with the degradation of the extracellular matrix. It has been shown to inhibit the synthesis of matrix metalloproteinases (MMPs), enzymes that play a key role in the breakdown of cartilage components. core.ac.uk Specifically, in cultured human osteoarthritic chondrocytes, glucosamine sulphate has been observed to decrease the levels of MMP-3. nih.gov Furthermore, it can inhibit the activation of MMP-2 and MMP-9. nih.gov Studies on cartilage explants have also revealed a reduction in the mRNA expression of aggrecanases (ADAMTS-5), another class of enzymes responsible for proteoglycan degradation. nih.gov In some experimental models, glucosamine has been shown to inhibit collagen degradation by preventing advanced lipoxidation reactions and protein oxidation. researchgate.netnih.gov
Glucosamine sulphate has demonstrated anti-inflammatory properties in various in vitro models. It can interfere with inflammatory signaling pathways, notably by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression. nih.gov This inhibition of the NF-κB pathway leads to a reduced synthesis of pro-inflammatory molecules such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govunisi.it Consequently, the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) is decreased. nih.govoarsijournal.com These mediators are known to contribute to chondrocyte apoptosis and the inflammatory cascade within the joint. nih.gov In human osteoarthritic chondrocytes stimulated with interleukin-1 beta (IL-1β), a pro-inflammatory cytokine, glucosamine sulphate has been shown to counteract the negative effects of IL-1β on inflammatory mediators. unisi.it
| Cell/Tissue Model | Inflammatory Stimulus | Glucosamine Sulphate Effect | Mediators Affected | Reference |
|---|---|---|---|---|
| Human Osteoarthritic Chondrocytes | IL-1β | Inhibition of NF-κB activation | COX-2, iNOS, PGE2, NO | nih.govunisi.it |
| Cartilage Explants | IL-1 | Down-regulation of gene expression | iNOS, COX-2, mPGEs | nih.govoarsijournal.com |
Preclinical Investigations: Animal Model Studies
Evaluation in Spontaneous and Induced Osteoarthritis Models
Glucosamine (B1671600) sulphate has been evaluated in various animal models of osteoarthritis (OA) to assess its potential as a disease-modifying agent. These models include those with spontaneous OA development and those where OA is surgically or chemically induced.
In the STR/ort mouse model of spontaneous OA, administration of glucosamine sulphate has been shown to delay the progression and severity of cartilage lesions nih.gov. This suggests a potential protective effect of the compound in a model that mimics the natural development of the disease.
The most commonly used induced model is the anterior cruciate ligament transection (ACLT) model in rats, which mimics traumatic OA. In this model, oral administration of glucosamine sulphate has demonstrated a reduction in the degeneration of articular cartilage nih.govoarsijournal.com. Studies have shown that rats treated with glucosamine sulphate exhibit a lower degree of cartilage degradation compared to placebo-treated animals nih.govoarsijournal.com. Furthermore, glucosamine treatment has been associated with the suppression of synovitis, an inflammatory response in the synovial membrane that is a common feature of OA nih.govoarsijournal.com.
Another induced model is the collagenase-induced OA model. Research in this area has also explored the effects of glucosamine on cartilage degradation, synovial inflammation, and bone resorption nih.gov.
The following table summarizes the findings in these key animal models:
| Animal Model | Type of OA | Key Findings with Glucosamine Sulphate Treatment |
| STR/ort Mouse | Spontaneous | Delayed progression and severity of cartilage lesions nih.gov. |
| Rat ACLT Model | Induced (Surgical) | Reduced cartilage degeneration nih.govoarsijournal.com. |
| Suppressed synovitis nih.govoarsijournal.com. | ||
| Collagenase-Induced OA Model | Induced (Chemical) | Investigated effects on cartilage degradation, synovial inflammation, and bone resorption nih.gov. |
Assessment of Cartilage Structure and Integrity
Preclinical studies in animal models have consistently shown that glucosamine sulphate can have a positive impact on cartilage structure and integrity. Histological and macroscopic examinations of the articular cartilage in these studies provide evidence of its chondroprotective effects.
In the rat ACLT model, macroscopic evaluation of the articular surfaces revealed that glucosamine administration substantially suppressed the erosive changes typically seen in OA nih.gov. Histological analysis, often using scoring systems like the Mankin score, has further substantiated these findings. Although one study noted that the effect on the Mankin score was not statistically significant, it did report a lower level of cartilage degradation in the glucosamine-treated group nih.govnih.gov.
A systematic review of preclinical studies from 2000 to 2021 found that positive chondroprotective effects were identified in a significant portion of the evaluations for glucosamine sulphate mdpi.com. Specifically, a positive cartilage response was seen in approximately half of the reviewed articles mdpi.com.
The integrity of the cartilage is maintained by a balance between anabolic (synthesis) and catabolic (degradation) processes. Glucosamine sulphate is thought to help restore this balance nih.gov. It is a fundamental building block for glycosaminoglycans (GAGs), which are essential components of the proteoglycan-rich extracellular matrix of cartilage nih.gov. By providing the necessary components, glucosamine sulphate may facilitate the synthesis of proteoglycans, thereby helping to rebuild and maintain the cartilage matrix nih.gov.
The table below outlines the key findings related to the assessment of cartilage structure and integrity in animal models treated with glucosamine sulphate.
| Assessment Method | Animal Model | Key Findings |
| Macroscopic Evaluation | Rat ACLT Model | Substantial suppression of erosive changes on articular cartilage surfaces nih.gov. |
| Histological Analysis (e.g., Mankin Score) | Rat ACLT Model | Lower degree of cartilage degeneration compared to placebo nih.govoarsijournal.com. Some studies report non-significant effects on the Mankin score nih.gov. |
| Systematic Review of Preclinical Studies | Various | Positive chondroprotective effects were identified in a majority of glucosamine sulphate studies (67%) mdpi.com. |
Modulation of Biochemical Markers in Vivo
The in vivo effects of glucosamine sulphate on osteoarthritis progression have been investigated through the analysis of various biochemical markers related to cartilage turnover and inflammation in animal models. These markers provide insights into the metabolic activity of cartilage and the inflammatory state of the joint.
In a rat model of surgically induced OA, the administration of glucosamine hydrochloride was found to significantly suppress the increase of serum CTX-II (a marker for type II collagen degradation) nih.gov. Conversely, the same study reported a substantial increase in serum CP-II levels (a marker for type II collagen synthesis) in the glucosamine-treated group nih.gov. This suggests that glucosamine may exert a chondroprotective effect by both inhibiting the breakdown of existing type II collagen and promoting the synthesis of new type II collagen nih.gov.
Furthermore, studies have demonstrated that glucosamine can modulate the expression of mitogen-activated protein kinases (MAPKs) in chondrocytes. Specifically, it has been shown to attenuate the expression of p38 and c-Jun N-terminal kinase (JNK), while increasing the expression of extracellular signal-regulated kinase 1/2 (ERK) in OA-affected cartilage nih.govoarsijournal.com. The modulation of these signaling pathways is believed to contribute to the modulation of chondrocyte metabolism nih.govoarsijournal.com.
A systematic review of preclinical studies indicated that glucosamine sulphate formulations showed a positive response in reducing biochemical alterations in 80% of the evaluated studies mdpi.com. In some studies, the combination of glucosamine sulphate with chondroitin (B13769445) sulphate was shown to reduce the levels of inflammatory mediators mdpi.com.
The following table summarizes the effects of glucosamine sulphate on key biochemical markers in animal models of OA.
| Biochemical Marker | Animal Model | Effect of Glucosamine Sulphate |
| Serum CTX-II (Type II Collagen Degradation) | Rat ACLT Model | Significantly suppressed the increase in serum levels nih.gov. |
| Serum CP-II (Type II Collagen Synthesis) | Rat ACLT Model | Substantially increased serum levels nih.gov. |
| Mitogen-Activated Protein Kinases (MAPKs) | Rat ACLT Model | Attenuated p38 and JNK expression; increased ERK expression in cartilage nih.govoarsijournal.com. |
| Inflammatory Mediators | Various | Reduced levels, particularly when combined with chondroitin sulphate mdpi.com. |
Effects on Bone Tissue Morphology (e.g., Tibial Epiphyseal Disk)
Preclinical investigations have explored the influence of glucosamine sulphate on bone tissue morphology, particularly in the context of changes associated with osteoarthritis and hormonal deficiencies. The tibial epiphyseal disk, a critical site for longitudinal bone growth, has been a focus of some of these studies.
In a study involving ovariectomized rats, a model for postmenopausal osteoporosis, the long-term administration of glucosamine sulphate was found to stimulate tibial cartilage and bone growth elsevier.esnih.gov. After 45 days of treatment, the group receiving glucosamine sulphate showed a higher percentage of trabecular bone compared to other ovariectomized groups elsevier.esnih.gov. This was accompanied by an increase in the number of cells in the proliferative zone of the epiphyseal disk elsevier.esnih.gov. These findings suggest that glucosamine may have a positive effect on the bone matrix of the epiphyseal disk, potentially counteracting some of the deleterious changes in bone growth caused by estrogen deficiency elsevier.es.
Another study in ovariectomized rats investigated the effects of a combination of glucosamine sulphate and chondroitin sulphate. After 60 days of treatment, there was a notable increase in the number of proliferative chondrocytes, the percentage of remaining cartilage, and the percentage of trabecular bone compared to control animals elsevier.esscielo.brresearchgate.net. This suggests that the combination of these compounds may promote cellular proliferation in the growth plate and enhance bone formation, thereby influencing longitudinal bone growth elsevier.esscielo.br.
The table below summarizes the observed effects of glucosamine sulphate on the tibial epiphyseal disk in ovariectomized rats.
| Parameter | Treatment Group | Duration | Key Findings |
| Percentage of Trabecular Bone | Glucosamine Sulphate | 45 days | Higher values compared to other ovariectomized groups elsevier.esnih.gov. |
| Cells in Proliferative Zone | Glucosamine Sulphate | 45 days | Greater number of cells compared to other ovariectomized groups elsevier.esnih.gov. |
| Number of Proliferative Chondrocytes | Glucosamine Sulphate + Chondroitin Sulphate | 60 days | Two-fold increase compared to control animals elsevier.esscielo.br. |
| Percentage of Remaining Cartilage | Glucosamine Sulphate + Chondroitin Sulphate | 60 days | Four-fold increase compared to control animals elsevier.esscielo.br. |
| Percentage of Trabecular Bone | Glucosamine Sulphate + Chondroitin Sulphate | 60 days | Three-fold increase compared to control animals elsevier.esscielo.br. |
Regenerative Potential in Damaged Cartilage Models (e.g., Autologous Chondrocyte Implantation)
The potential of glucosamine sulphate to support the regeneration of damaged articular cartilage has been investigated in preclinical models, including those utilizing surgical repair techniques such as autologous chondrocyte implantation (ACI).
In a study using a rabbit model with surgically created focal cartilage defects, the effects of glucosamine sulphate, both alone and in combination with chondroitin sulphate, were evaluated on the healing of these defects, some of which were treated with ACI. The results indicated that the surfaces of the ACI-repaired sites appeared smooth and continuous with the surrounding native cartilage, in contrast to untreated defects nih.gov.
Histological examination of the repaired tissue in the ACI-treated groups that also received glucosamine sulphate (with or without chondroitin sulphate) revealed a structure resembling typical hyaline cartilage. This was characterized by a high expression of proteoglycans, type II collagen, and glycosaminoglycans (GAGs) in the repair areas nih.gov. The study noted that the improved regeneration of these repair sites was significant over time (comparing 6 months to 3 months) and was more pronounced in the groups receiving glucosamine sulphate and the combination of glucosamine sulphate and chondroitin sulphate compared to the group that did not receive any pharmacotherapy nih.gov.
These findings suggest that the combination of ACI with the administration of glucosamine sulphate may be beneficial for the healing of focal cartilage defects, potentially by enhancing the regenerative process and promoting the formation of hyaline-like cartilage nih.gov.
The table below summarizes the findings on the regenerative potential of glucosamine sulphate in a damaged cartilage model.
| Cartilage Defect Model | Treatment | Key Findings |
| Rabbit Focal Cartilage Defect with ACI | Glucosamine Sulphate | Improved regeneration of repair sites over time nih.gov. |
| Glucosamine Sulphate + Chondroitin Sulphate | Histological examination showed a typical hyaline cartilage structure with high expression of proteoglycans, type II collagen, and GAGs nih.gov. | |
| Surfaces of ACI-repaired sites appeared smooth and continuous nih.gov. |
Comparative Efficacy of Glucosamine Sulphate Formulations in Vivo
The in vivo efficacy of different glucosamine formulations has been a subject of investigation, with some studies suggesting that the sulphate salt may offer advantages over other forms, such as glucosamine hydrochloride.
A systematic review of preclinical studies on osteoarthritis in animal models from 2000 to 2021 indicated that glucosamine sulphate showed slightly higher chondroprotective effects compared to glucosamine hydrochloride (67% vs. 50% of studies showing positive effects, respectively) mdpi.com. Furthermore, fewer biochemical alterations were observed with glucosamine sulphate administration compared to the hydrochloride form (80% vs. 67% of studies showing positive responses) mdpi.com.
Pharmacokinetic studies in animal models have provided further insights into the potential differences between these formulations. In a study using horses as a large animal model, the oral bioavailability of crystalline glucosamine sulphate was found to be higher than that of glucosamine hydrochloride (9.4% vs. 6.1%) madbarn.com. This study also demonstrated that following oral administration, glucosamine sulphate resulted in significantly higher synovial fluid concentrations of glucosamine at 1 and 6 hours compared to an equivalent dose of glucosamine hydrochloride madbarn.com. Moreover, at 12 hours post-administration, glucosamine levels in both plasma and synovial fluid remained significantly higher than baseline for the glucosamine sulphate preparation, which was not the case for the hydrochloride form madbarn.com.
In dogs, the oral bioavailability of glucosamine hydrochloride has been reported to be approximately 12% nih.govresearchgate.netnih.gov. While direct comparative bioavailability studies between the sulphate and hydrochloride forms in dogs are less common, the findings in horses suggest that the sulphate salt may lead to better absorption and higher joint tissue concentrations.
The table below presents a comparison of the in vivo efficacy and pharmacokinetics of different glucosamine formulations based on available preclinical data.
| Parameter | Glucosamine Sulphate | Glucosamine Hydrochloride | Animal Model |
| Chondroprotective Effects (Systematic Review) | 67% of studies showed positive effects mdpi.com. | 50% of studies showed positive effects mdpi.com. | Various |
| Biochemical Alterations (Systematic Review) | 80% of studies showed positive responses mdpi.com. | 67% of studies showed positive responses mdpi.com. | Various |
| Oral Bioavailability | 9.4% madbarn.com | 6.1% madbarn.com | Horse |
| Synovial Fluid Concentration (at 1 and 6 hours) | Significantly higher madbarn.com | Lower madbarn.com | Horse |
| Plasma and Synovial Fluid Levels (at 12 hours) | Significantly higher than baseline madbarn.com | Not significantly higher than baseline madbarn.com | Horse |
| Oral Bioavailability | Not directly compared in the same study | ~12% nih.govresearchgate.netnih.gov | Dog |
Synergistic Effects in Combination Therapies in Animal Models
The potential for synergistic effects when glucosamine sulphate is administered in combination with other compounds, most notably chondroitin sulphate, has been explored in various animal models of osteoarthritis. The rationale behind this combination is that both substances are natural components of cartilage and may act on different but complementary pathways involved in cartilage health and disease.
In a rabbit instability model of osteoarthrosis, a combination of glucosamine hydrochloride, low molecular weight chondroitin sulphate, and manganese ascorbate was tested. The results showed that this combination was more efficacious in retarding the progression of cartilage degeneration than any of the agents administered alone nih.gov. Animals receiving the combination had significantly reduced total linear involvement of lesioned surface and total grade of lesions compared to controls nih.gov. In vitro analysis from the same study revealed that a combination of glucosamine hydrochloride and chondroitin sulphate acted synergistically in stimulating glycosaminoglycan (GAG) synthesis nih.gov.
A systematic review of preclinical studies also highlighted findings where the association of glucosamine sulphate and chondroitin sulphate significantly reduced joint pain and prevented cartilage histology alterations more effectively than isolated glucosamine mdpi.com. Another study included in the review demonstrated the chondroprotective effects of the combined chondroitin sulphate-glucosamine therapy, as well as reduced levels of inflammatory mediators mdpi.com.
Furthermore, enhanced therapeutic responses have been observed when glucosamine sulphate and chondroitin sulphate are combined with other modalities. For instance, one study in a rat model of OA reported that the association of glucosamine sulphate, chondroitin sulphate, and photobiomodulation led to enhanced positive outcomes mdpi.com.
The table below summarizes the key findings regarding the synergistic effects of glucosamine sulphate in combination therapies in animal models.
| Combination Therapy | Animal Model | Key Findings |
| Glucosamine Hydrochloride + Chondroitin Sulphate + Manganese Ascorbate | Rabbit Instability Model | More efficacious in retarding cartilage degeneration than individual agents nih.gov. |
| Significantly reduced total linear involvement and grade of lesions nih.gov. | ||
| Glucosamine Sulphate + Chondroitin Sulphate | Various (Systematic Review) | Significantly reduced joint pain and prevented cartilage histology alterations more effectively than glucosamine alone mdpi.com. |
| Demonstrated chondroprotective effects and reduced inflammatory mediator levels mdpi.com. | ||
| Glucosamine Sulphate + Chondroitin Sulphate + Photobiomodulation | Rat OA Model | Enhanced therapeutic responses mdpi.com. |
Advanced Research Methodologies and Analytical Approaches for Glucosaminesulphate
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography is a cornerstone for the analysis of glucosamine (B1671600) sulphate, providing high-resolution separation from impurities and other components. High-Performance Liquid Chromatography (HPLC), High-Performance Thin Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques.
HPLC is a versatile and widely adopted method for the determination of glucosamine sulphate. Various HPLC modes and detection methods have been established to overcome the challenge of its poor UV absorption.
One common approach involves pre-column derivatization to attach a UV-active or fluorescent tag to the glucosamine molecule. A widely cited method uses N-(9-fluorenylmethoxycarbonyloxy) succinimide (FMOC-Su) as the derivatizing agent. nih.govnih.gov The glucosamine free base, released by adding triethylamine, reacts with FMOC-Su to form a derivative that can be detected by UV detectors. nih.gov This method has been subjected to collaborative studies and has shown good specificity, with average recoveries of 99.0% to 101% at different spike levels. nih.govnih.gov
Direct analysis of underivatized glucosamine is also possible using alternative detectors. A novel method utilizes a zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) column coupled with a Corona Charged Aerosol Detector (CAD). nih.govplos.org This technique achieves chromatographic separation within six minutes and can quantify glucosamine in various supplements. nih.govplos.org Evaporative Light Scattering Detectors (ELSD) have also been employed, particularly in HILIC methods, for the simultaneous determination of glucosamine and other compounds like chondroitin (B13769445) sulfate (B86663). scielo.br
Reversed-phase HPLC methods have also been developed. One simple and fast procedure uses a C18 column with UV detection at a low wavelength (193 nm or 195 nm), which avoids the need for derivatization. redalyc.orgresearchgate.net While effective for routine analysis, these methods may face challenges with complex matrices. redalyc.orgtandfonline.com
Table 1: HPLC Methodologies for Glucosamine Sulphate Analysis
| Method Type | Column | Mobile Phase | Detector | Derivatizing Agent | Key Findings | Reference(s) |
| Reversed-Phase HPLC | Phenomenex Prodigy ODS-3 | Gradient of 0.05% Trifluoroacetic acid in water and Acetonitrile | UV (265 nm) | FMOC-Su | Reproducible with RSD values < 4.0%; Average recoveries of 99.0-101%. | nih.govnih.gov |
| HILIC-HPLC | ZIC-HILIC (150 x 4.6 mm) | 60% Acetonitrile and 40% of 85 mM Ammonium acetate | Corona CAD | None | Analysis time under 6 minutes; Mean inter- and intra-day accuracy %RSD < 4%. | nih.govplos.org |
| Reversed-Phase HPLC | Luna C18 (250 mm x 4.6 mm) | Sodium perchlorate (50 mM, pH 6.5): Acetonitrile (99:1, v/v) | UV (193 nm) | None | Fast determination with a retention time of ~2.8 minutes. | redalyc.org |
| HILIC-HPLC | ZIC-HILIC (150 mm x 4.6 mm) | Acetonitrile, 30 mM Ammonium formate, and water (77:20:3, v/v/v) at pH 4.5 | ELSD | None | Allows simultaneous determination of glucosamine and chondroitin sulfate. | scielo.br |
HPTLC offers a simple, rapid, and cost-effective alternative to HPLC for the quantification of glucosamine sulphate. This technique is particularly useful for stability-indicating assays.
A validated HPTLC method has been developed for the simultaneous estimation of glucosamine and diacerein. sphinxsai.com The separation is achieved on aluminum plates precoated with silica gel 60F254. A key step in this method is post-chromatographic derivatization. After developing the plate and scanning for the co-analyte, the plate is treated with a ninhydrin reagent and heated. sphinxsai.com This reaction yields a colored spot for glucosamine, which can be quantified densitometrically. The method demonstrates good linearity and effectively separates the drug from its degradation products, making it suitable for stability studies. sphinxsai.com
Table 2: HPTLC Method for Glucosamine Sulphate Analysis
| Parameter | Description | Reference(s) |
| Stationary Phase | Aluminum plates precoated with silica gel 60F254 | sphinxsai.com |
| Mobile Phase | n-butanol: Water: Glacial Acetic Acid (7:1.5:1.5 v/v/v) | sphinxsai.com |
| Derivatization | Post-chromatographic with Ninhydrin reagent, heated at 110°C | sphinxsai.com |
| Detection | Densitometric scanning at 366 nm (after derivatization) | sphinxsai.com |
| Retention Factor (Rf) | 0.23 | sphinxsai.com |
| Linearity Range | 150-1050 ng/spot | sphinxsai.com |
LC-MS/MS combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an exceptionally powerful tool for determining glucosamine levels, especially in complex biological matrices like plasma, urine, and synovial fluid. nih.govnih.govresearchgate.net
Methods typically involve a simple sample preparation step, such as protein precipitation with acetonitrile or trichloroacetic acid. nih.govnih.gov Chromatographic separation is often performed on a reversed-phase (e.g., C18) or a polymer-based amino column. nih.govresearchgate.net Detection is achieved using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, operating in positive ion mode. nih.govresearchgate.net Quantification is performed via multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions, ensuring high specificity. nih.govresearchgate.net Some LC-MS/MS methods may also employ pre-column derivatization with reagents like o-phthalaldehyde (OPA) to enhance chromatographic retention and sensitivity. nih.gov
Table 3: LC-MS/MS Methodologies for Glucosamine Sulphate Analysis
| Matrix | Column | Mobile Phase | Ionization | Key Parameters | Reference(s) |
| Human Plasma & Urine | Phenomenex ODS | Gradient of Methanol and 0.2% Ammonium acetate/0.1% Formic acid in water | ESI | Pre-column derivatization with OPA; LLOQ of 12 ng/mL in plasma. | nih.gov |
| Human Synovial Fluid | Polymer-based Amino | 10 mM Ammonium acetate (pH 7.5)-Acetonitrile (20:80, v/v) | ESI | LLOQ of 10 ng/mL; Recoveries > 89%. | nih.gov |
| Human Plasma | Agilent XDB-C18 | Methanol-0.2% Formic acid solution (70:30, v/v) | APCI | MRM transition m/z 180.1 → 162.1; LLOQ of 53.27 ng/mL. | researchgate.net |
Spectrophotometric and Spectroscopic Methods
Spectroscopic techniques provide alternative approaches for the quantification of glucosamine sulphate, often relying on chemical reactions to produce a chromophore that can be measured.
UV-Visible spectrophotometry is a simple and accessible method for quantification. However, since glucosamine sulphate does not possess a significant native chromophore, derivatization is a mandatory step. ijpsonline.comjapsonline.com
One established method involves reacting glucosamine sulphate with phenylisothiocyanate (PITC) in a basic medium to form a phenylthiourea derivative. ijpsonline.comresearchgate.net This derivative exhibits maximum absorbance at approximately 240 nm and follows Beer's law in a defined concentration range, allowing for quantification. ijpsonline.comresearchgate.net Another approach uses o-phthalaldehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol, to form an isoindole derivative that absorbs at around 340 nm. semanticscholar.orgekb.eg The optimization of reaction conditions, such as pH, reagent concentration, and reaction time, is critical for achieving a sensitive and reproducible assay. semanticscholar.orgekb.eg More recently, Fourier Transform Infrared (FTIR) spectroscopy has been explored as a "green" analytical method, measuring the absorbance of the amine group directly and eliminating the need for derivatization. japsonline.com
Table 4: UV Spectrophotometric Methods for Glucosamine Sulphate Analysis
| Derivatizing Agent | Derivative Formed | λmax (nm) | Linearity Range | Key Findings | Reference(s) |
| Phenylisothiocyanate (PITC) | Phenylthiourea | 240 | 5-25 µg/mL | A simple, precise (RSD 1.1%), and accurate method for tablet formulations. | ijpsonline.comresearchgate.net |
| o-Phthalaldehyde (OPA) with 2-Mercaptoethanol | Isoindole | 340 | 10-90 µg/mL | A sensitive method developed using a Quality by Design approach to optimize reaction conditions. | semanticscholar.orgekb.eg |
Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technology used for real-time monitoring of molecular interactions. nih.govharvard.edu The technique is based on measuring changes in the refractive index on the surface of a sensor chip where one molecule (the ligand) is immobilized. harvard.edu When an analyte flows over the surface and binds to the ligand, the accumulation of mass causes a change in the refractive index, which is detected as a response signal. harvard.eduresearchgate.net
While widely used for studying interactions between large biomolecules like proteins and nucleic acids, SPR has also been successfully applied to the detection and quantification of small molecules. nih.govkactusbio.com For small molecule analysis, a competitive immunoassay format is often employed. In this setup, an antibody specific to the analyte (e.g., glucosamine) is immobilized on the sensor chip. The sample, containing an unknown amount of glucosamine, is mixed with a known amount of a glucosamine-protein conjugate. This mixture is then passed over the chip, and the free glucosamine in the sample competes with the conjugate for binding to the antibody. The resulting SPR signal is inversely proportional to the concentration of glucosamine in the sample.
This technology offers high sensitivity and specificity and has the potential to be a valuable tool for the rapid quantification of glucosamine sulphate in various samples, though specific, published applications for glucosamine sulphate are not yet widespread. nih.govnih.gov
Molecular and Cellular Biology Techniques in Glucosaminesulphate Research
Advanced molecular and cellular biology techniques are indispensable for elucidating the mechanisms of action of glucosamine sulphate at a subcellular level. These methods allow researchers to investigate its effects on gene expression, protein activity, and various cellular processes, providing critical insights into its role in cellular function and pathology.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a pivotal technique for quantifying messenger RNA (mRNA) levels, thereby offering a window into the gene expression changes induced by glucosamine sulphate. In studies involving chondrocytes and cartilage explants, qRT-PCR has been employed to assess the impact of glucosamine sulphate on genes related to inflammation, cartilage matrix synthesis, and degradation.
Research has shown that glucosamine can modulate the expression of key genes involved in the inflammatory cascade within articular cartilage. For instance, in cytokine-stimulated bovine articular cartilage explants, physiologically relevant concentrations of glucosamine were found to suppress the IL-1-induced mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. These genes encode enzymes responsible for the production of inflammatory mediators.
Furthermore, studies on primary bovine chondrocytes have demonstrated that glucosamine treatment can up-regulate the mRNA levels of transforming growth factor-beta 1 (TGF-β1) researchgate.net. TGF-β1 is a key growth factor involved in the synthesis of extracellular matrix components, suggesting a potential anabolic effect of glucosamine on cartilage. The selection of appropriate reference genes for normalization in such studies is critical, with research indicating that genes like GAPDH, B2M, and SDHA are stable in glucosamine-treated chondrocytes nih.gov.
Table 1: Effect of Glucosamine Sulphate on Gene Expression in Chondrocytes
| Gene Target | Cell/Tissue Type | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|---|
| iNOS | Bovine Articular Cartilage Explants | IL-1 Stimulation | Down-regulation | nih.gov |
| COX-2 | Bovine Articular Cartilage Explants | IL-1 Stimulation | Down-regulation | nih.gov |
| TGF-β1 | Primary Bovine Chondrocytes | Glucosamine Treatment | Up-regulation | researchgate.net |
| Aggrecan | Primary Bovine Chondrocytes | Glucosamine Treatment | Dose-dependent enhancement | researchgate.net |
| Collagen Type II | Primary Bovine Chondrocytes | Glucosamine Treatment | Dose-dependent enhancement | researchgate.net |
Reporter Gene Assays
Reporter gene assays are powerful tools for studying the regulation of gene expression at the transcriptional level. These assays involve linking a specific promoter or regulatory element of a gene of interest to a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter gene product serves as a surrogate for the transcriptional activity of the promoter.
In the context of glucosamine sulphate research, reporter gene assays have been utilized to investigate its influence on specific signaling pathways. One key pathway implicated in inflammatory joint diseases is the Nuclear Factor-kappa B (NF-κB) pathway. A study using a reporter gene assay demonstrated that sulfated glucosamine could inhibit the promoter activity of NF-κB in human chondrosarcoma SW1353 cells stimulated with hydrogen peroxide researchgate.net. This inhibition was dose-dependent, indicating that glucosamine sulphate can directly interfere with the transcriptional activation of NF-κB-regulated genes researchgate.net. Such findings provide a mechanistic basis for the anti-inflammatory properties of glucosamine sulphate.
Table 2: Reporter Gene Assay Findings for Glucosamine Sulphate
| Promoter/Pathway | Cell Line | Stimulus | Glucosamine Sulphate Effect | Finding | Reference |
|---|---|---|---|---|---|
| NF-κB | SW1353 | Hydrogen Peroxide | Inhibition | Dose-dependent decrease in luciferase activity | researchgate.net |
Western Blotting and Immunoprecipitation for Protein Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. Immunoprecipitation is used to isolate a specific protein and its binding partners from a complex mixture.
In glucosamine sulphate research, Western blotting has been instrumental in confirming the effects observed at the gene expression level and in elucidating signaling pathways. For example, following reporter gene assay findings, Western blot analysis confirmed that sulfated glucosamine treatment led to a dose-dependent reduction in the protein levels of the NF-κB family members p50 and p65 in the nucleus of SW1353 cells researchgate.net.
Other studies have used this technique to show that glucosamine can inhibit the assembly of the NLRP3 inflammasome, a key component of the inflammatory response. Glucosamine was found to disrupt the interaction between NLRP3 and NEK7, as well as ASC and NLRP3, which was visualized through immunoprecipitation of NLRP3 followed by Western blotting for the associated proteins nih.gov.
Table 3: Western Blotting Analysis of Protein Expression Following Glucosamine Sulphate Treatment
| Target Protein | Cell Type | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|---|
| p50 (NF-κB) | SW1353 | Hydrogen Peroxide Stimulation | Dose-dependent reduction in nuclear levels | researchgate.net |
| p65 (NF-κB) | SW1353 | Hydrogen Peroxide Stimulation | Dose-dependent reduction in nuclear levels | researchgate.net |
| NEK7/NLRP3 Complex | J774A.1 Macrophages | LPS + ATP Stimulation | Disrupted complex formation | nih.gov |
| ASC/NLRP3 Complex | J774A.1 Macrophages | LPS + ATP Stimulation | Disrupted complex formation | nih.gov |
Flow Cytometric Analysis
Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. It is particularly useful for assessing cell populations for markers of apoptosis, cell cycle status, and cell surface protein expression.
In research on glucosamine sulphate, flow cytometry has been frequently applied to study its effects on cell death, particularly apoptosis. For instance, in studies on human prostate cancer cells, Annexin V/PI double staining followed by flow cytometry was used to quantify the percentage of apoptotic cells after glucosamine treatment. These studies showed a dose-dependent increase in the proportion of apoptotic cells nih.gov. Similarly, in a rat model of knee osteoarthritis, flow cytometry revealed that a combination treatment including glucosamine sulphate resulted in a lower rate of chondrocyte apoptosis compared to the model group researchgate.net.
Table 4: Flow Cytometric Analysis of Apoptosis in Response to Glucosamine
| Cell Type | Treatment | Apoptosis Measurement | Result | Reference |
|---|---|---|---|---|
| ALVA41 Prostate Cancer Cells | Glucosamine (0.5-2 mM) | Annexin V/PI Staining | Dose-dependent increase in apoptotic cells | nih.gov |
| Rat Chondrocytes (KOA model) | Glucosamine Sulphate + Loxoprofen Sodium | Flow Cytometry | Decreased apoptosis rate compared to model group | researchgate.net |
Cell Viability Assays
The effect of glucosamine sulphate on cell viability has been investigated in various cell types. In human ALVA41 prostate cancer cells, an MTT assay demonstrated that glucosamine treatment led to a dose-dependent decrease in cell viability nih.gov. Conversely, in a study on rat chondrocytes, an MTT assay showed that a combination treatment with glucosamine sulphate and loxoprofen sodium resulted in higher chondrocyte proliferation and viability compared to the osteoarthritis model group researchgate.net. These assays are crucial for understanding the context-dependent effects of glucosamine sulphate on cell survival and proliferation.
Table 5: Cell Viability Assay Results for Glucosamine Sulphate
| Cell Type | Assay | Glucosamine Sulphate Treatment | Effect on Cell Viability | Reference |
|---|---|---|---|---|
| ALVA41 Prostate Cancer Cells | MTT | 0.5-2 mM | Dose-dependent decrease | nih.gov |
| Rat Chondrocytes (KOA model) | MTT | Combination with Loxoprofen Sodium | Increased viability compared to model | researchgate.net |
Glycosaminoglycan (GAG) Quantification Methods (e.g., 35S-Sulphate Incorporation Assay)
Glycosaminoglycans (GAGs) are major components of the extracellular matrix of cartilage. Methods to quantify GAG synthesis and degradation are vital for understanding the effects of compounds like glucosamine sulphate on cartilage health. The 35S-sulphate incorporation assay is a classic and effective method for measuring the rate of new GAG synthesis.
This technique involves culturing cells or tissues in the presence of radioactive 35S-sulphate. The sulphate is incorporated into newly synthesized sulphated GAGs. The amount of radioactivity incorporated into the GAGs, which can be isolated and measured, is directly proportional to the rate of GAG synthesis. Studies have utilized this method to investigate the anabolic effects of various factors on chondrocytes. For example, research on rabbit articular chondrocytes used 35S-labeled sulphate incorporation to demonstrate that transforming growth factor-beta (TGF-β) markedly increases the synthesis of new proteoglycans researchgate.net. This type of assay is critical for directly assessing the impact of glucosamine sulphate on the primary function of chondrocytes, which is to produce and maintain the cartilage matrix.
Experimental Design Considerations for In Vitro Studies
The design of in vitro experiments is critical for elucidating the cellular and molecular mechanisms of this compound. Methodological rigor ensures that the findings are both reproducible and translatable to physiological conditions. Key variables that can significantly influence experimental outcomes include the composition of the culture medium, the gaseous environment, and the concentrations of the test compound. Careful consideration of these factors is paramount for generating meaningful data on the bioactivity of this compound.
Impact of Glucose Concentration in Culture Media
The concentration of glucose in cell culture media is a crucial parameter in the experimental design of in vitro studies on this compound. One of the primary factors hindering the interpretation of results across different cell culture studies is the amount of glucose in the medium, which can compete with glucosamine for cellular uptake. researchgate.net Glucosamine and glucose share the same glucose transporter systems for entry into the cell. archivesofrheumatology.org Consequently, high concentrations of glucose can competitively inhibit the uptake of glucosamine, potentially masking its biological effects.
To address this, some research protocols have been specifically designed to mitigate this competition. For instance, studies have been conducted in media containing physiological monosaccharide concentrations (5 mM) where galactose is substituted for glucose, thereby facilitating more efficient glucosamine uptake by chondrocytes. researchgate.net Other experimental designs have directly compared the effects of this compound in low-glucose (5.5 mM) versus high-glucose (25 mM) Dulbecco's Modified Eagle Medium (DMEM). diva-portal.org These approaches allow for a more accurate assessment of this compound's effects, independent of confounding variables related to glucose competition. researchgate.net The choice of monosaccharide in the culture medium is therefore a critical design element for studies investigating the cellular mechanisms of this compound.
Table 1: Culture Media Composition in this compound Research
| Medium Type | Monosaccharide | Concentration | Rationale/Application | Reference |
|---|---|---|---|---|
| Standard DMEM | D-Glucose | High (25 mM) | Used as a control or standard culture condition. | diva-portal.org |
| Low-Glucose DMEM | D-Glucose | Low (5.5 mM) | Closer to physiological glucose levels; used to assess effects under more normal glycemic conditions. | diva-portal.org |
| Leibovitz's Medium | D-Galactose | 5 mM | Minimizes competition for glucose transporters, facilitating more effective Glucosamine uptake. | nih.gov |
Role of Oxygen Tension in Cellular Responses
Oxygen tension, or the partial pressure of oxygen (O2), is a significant environmental factor that can alter cellular metabolism and the response of chondrocytes to external stimuli like this compound. Articular cartilage in vivo exists in a low-oxygen environment. Therefore, modeling this condition in vitro is essential for physiological relevance.
Research investigating the interplay between oxygen tension and this compound has utilized different atmospheric conditions, typically comparing a low oxygen atmosphere (e.g., 5% O2) with a standard laboratory atmosphere (e.g., 20% O2). diva-portal.org Studies have shown that a low oxygen (5%) atmosphere, or hypoxic condition, significantly stimulates the production of the extracellular matrix in bovine primary chondrocytes. diva-portal.org This includes increased glycosaminoglycan (GAG) synthesis and elevated mRNA expression of key cartilage components like aggrecan and type II collagen. diva-portal.org
Interestingly, under these hypoxic conditions that already promote matrix synthesis, the addition of exogenous this compound did not further enhance GAG synthesis or the gene expression of aggrecan and type II collagen. diva-portal.org This suggests that while low oxygen tension is a potent anabolic stimulus for chondrocytes, this compound does not appear to augment this specific pathway. diva-portal.org These findings underscore the importance of controlling and selecting appropriate oxygen tensions in experimental setups to accurately interpret the cellular effects of this compound.
Table 2: Effect of Oxygen Tension on Bovine Chondrocyte Metabolism
| Parameter | Effect of Low (5%) O2 Atmosphere | Effect of this compound under Low (5%) O2 | Reference |
|---|---|---|---|
| GAG Synthesis | Significantly Increased | No Increase | diva-portal.org |
| Aggrecan mRNA Expression | Significantly Increased | No Increase | diva-portal.org |
| Type II Collagen mRNA Expression | Significantly Increased | No Increase | diva-portal.org |
| UDP-N-acetylhexosamines (UDP-HexN) Level | Increased in 8-day cultures | No additional increase beyond high (1mM) GS concentration effect | diva-portal.org |
Relevance of this compound Concentrations in Experimental Settings
A significant challenge in interpreting the body of in vitro research on this compound is the wide range of concentrations used in experimental settings. Many studies have employed "super physiological" concentrations, in some cases reaching levels up to 2,000 times higher than the maximal plasma concentrations observed in humans following standard oral administration. nih.gov For example, various in vitro investigations have used this compound concentrations in the millimolar (mM) range, such as 0.1 mM, 1 mM, 10 mM, or even up to 50 mM, to demonstrate effects on cellular processes like oxidative stress. nih.govoup.com
In contrast, pharmacokinetic studies in humans have shown that a typical oral dose results in a maximal plasma concentration of approximately 10 to 20 micromolar (μM). nih.govnih.gov This discrepancy raises questions about the clinical relevance of findings obtained at concentrations that are not achievable in the body.
Recognizing this, more recent research has focused on utilizing physiologically relevant concentrations to better understand the compound's mechanism of action. nih.gov Studies have demonstrated that this compound can modulate the expression of genes relevant to inflammation and matrix degradation even at low concentrations (1–10 μM) that reflect those found in human plasma. researchgate.netnih.gov These experiments provide more compelling evidence for the potential molecular mechanisms of this compound at clinically attainable levels. researchgate.net Therefore, the selection of test concentrations that align with human pharmacokinetic data is a critical consideration for the translational relevance of in vitro research.
Table 3: Comparison of this compound Concentrations
| Concentration Range | Context | Observed Effects | Reference |
|---|---|---|---|
| 10-20 μM | Physiological (achieved in human plasma) | Reduced expression of inflammatory and catabolic genes (e.g., COX-2, iNOS). | nih.gov |
| 0.2-2 mM | Supraphysiological (In vitro study) | Inhibition of NF-κB activity in human osteoarthritic chondrocytes. | nih.gov |
| 0.1-50 mM | Supraphysiological (In vitro study) | Stimulation of HO-1 gene expression and protein production in human chondrocytes. | oup.com |
| 5-20 mM | Supraphysiological (In vitro study) | Induction of reactive oxygen species (ROS) production in HMEC-1 cells. | nih.gov |
Research on Glucosaminesulphate Derivatives and Analogs
Synthesis and Characterization of Novel Glucosamine (B1671600) Sulphate Compounds
The synthesis of new glucosamine-based molecules is an active area of research, aimed at creating compounds with tailored properties. Scientists employ various chemical strategies to modify the glucosamine structure, leading to a diverse range of derivatives. These novel compounds are then rigorously characterized to confirm their structure and purity.
One common approach involves the acylation of glucosamine hydrochloride, which has been used to produce 1,3,4,6-tetra-O-acyl-N-acyl-d-glucosamine derivatives. rsc.org In some instances, this method has been used to create a conjugate of tetra-O-acetyl glucosamine with ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). rsc.org Another strategy involves coupling NSAIDs like indomethacin (B1671933) and mefenamic acid to glucosamine hydrochloride using an amino acid as a linker, resulting in novel bioconjugates. researchgate.netrsc.orgnih.gov
The creation of metal complexes represents another frontier. Zinc(II) complexes with N-glycosides derived from D-glucosamine and ethylenediamine (B42938) have been synthesized and characterized. psu.edursc.org In these complexes, the central zinc atom is typically coordinated by two tridentate N-glycoside ligands. rsc.org The synthesis involves reacting D-glucosamine and ethylenediamine to form the ligand, which then complexes with a zinc salt like ZnCl₂ or ZnSO₄. rsc.org Other research has focused on conjugating a bis-pyrazole ligand with 1,3,4,6-tetra-O-acetyl-β-d-glucosamine hydrochloride, which then reacts with a Zinc(II) salt to form a new complex. nih.gov
Hybrids of glucosamine with other biologically active molecules are also being developed. For example, a resveratrol-glucosamine hybrid was synthesized by attaching a glucosamine moiety to the ortho-position of the hydroxyl group in the resorcinol (B1680541) ring of resveratrol (B1683913). nih.govacs.org
The characterization of these novel compounds is a critical step, employing a suite of analytical techniques to confirm their chemical identity and structure.
| Derivative Type | Synthesis Method | Key Characterization Techniques | Reference |
| N-acyl-tetra-O-acyl glucosamine derivatives | Acylation of glucosamine hydrochloride with pyridine (B92270) as a catalyst. | Nuclear Magnetic Resonance (NMR) spectroscopy to determine anomeric configuration (α or β). | rsc.org |
| Glucosamine-NSAID Bioconjugates | Coupling of NSAIDs to glucosamine hydrochloride via an amino acid linker. | Not specified in the provided text. | researchgate.netrsc.orgnih.gov |
| Glucosamine-Zinc(II) Complexes | Reaction of N-glycoside ligands (from D-glucosamine and ethylenediamine) with Zinc(II) salts. | X-ray crystallography, Elemental Analysis, Nuclear Magnetic Resonance (NMR) spectroscopy. | psu.edursc.org |
| Resveratrol-Glucosamine Hybrids | Attachment of a glucosamine moiety to the resveratrol structure. | Not specified in the provided text. | nih.govacs.org |
This table provides an overview of synthesis and characterization methods for different glucosamine derivatives based on the available research.
Comparative Biological Activity Assessment of Derivatives
A significant focus of research is the comparative evaluation of the biological activities of various glucosamine derivatives. These studies aim to understand how structural modifications influence their effects.
N-acetylglucosamine (GlcNAc): While closely related to glucosamine, derivatives of N-acetylglucosamine are being explored for different applications. For instance, a library of fourteen 3-O-ester derivatives of N-acetyl-d-glucosamine was synthesized to investigate their ability to act as organogelators, which are substances that can form gels in organic liquids. rsc.org This research explores the physical properties conferred by specific structural modifications rather than a direct comparative biological activity against other glucosamine forms in a physiological context. rsc.org
N-acryloylglucosamine: N-acryloyl derivatives are synthesized for use in polymer chemistry. N-acryloylcarbazole, for example, is created in a two-step process starting from carbazole (B46965) and can be polymerized. researchgate.net Similarly, catechol-containing copolymers have been synthesized using derivatives like N-(3,4-dihydroxyphenyethyl) acrylamide (B121943) for potential use as biomedical adhesives. nih.gov The focus of this research is on the material properties and potential for polymerization and biomedical application rather than a direct comparison of metabolic or cellular activity with glucosamine sulphate.
Glucosamine-Zinc(II) Complex: The creation of metal complexes with glucosamine is intended to introduce new biological activities. For example, a zinc(II) complex bearing an acetylated glucosamine was shown to have enhanced cytotoxic activity against certain cancer cell lines compared to the zinc salt alone. nih.gov Studies on MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines showed that the acetylated glucosamine-zinc(II) complex led to a 2-4 fold increase in cytotoxicity. nih.gov This complex was also found to cause a higher accumulation of zinc inside the cancer cells and to activate apoptosis (programmed cell death) pathways. nih.gov
Resveratrol-Glucosamine Hybrid: Hybrids combining resveratrol and glucosamine have been synthesized to enhance specific properties of the parent molecules. nih.govacs.org In one study, the antioxidant effects of these hybrids were assessed. nih.govresearchgate.net The research found that glucosyl-appended imine and amine derivatives of resveratrol demonstrated higher inhibitory effects against certain types of DNA oxidation than resveratrol itself. nih.govacs.org The antioxidant capacity was quantified by a stoichiometric factor (n), which measures how many radicals one antioxidant molecule can neutralize. The resveratrol-glucosamine amine hybrid had a stoichiometric factor of 4.97, compared to 3.70 for resveratrol alone, indicating a superior antioxidant effect in the specific chemical assay used. nih.govresearchgate.netacs.org
| Derivative | Assessed Biological/Chemical Activity | Key Finding | Reference |
| N-acetyl-d-glucosamine esters | Organogelation | Functionalization at the 3-OH position is a viable strategy for creating new organogelators. | rsc.org |
| Glucosamine-Zinc(II) Complex | Cytotoxicity against cancer cell lines | The complex showed a 2-4 fold increase in cytotoxicity against HeLa and MCF-7 cell lines compared to the zinc salt alone. | nih.gov |
| Resveratrol-Glucosamine Hybrid | Antioxidant effect (DNA oxidation) | The amine hybrid showed a higher stoichiometric factor (n=4.97) than resveratrol (n=3.70), indicating enhanced antioxidant activity. | nih.govresearchgate.netacs.org |
This table summarizes the comparative biological activities of various glucosamine derivatives as reported in the cited studies.
Exploration of Novel Delivery Systems and Scaffolds for Glucosamine Sulphate Derivatives
To improve the utility of glucosamine derivatives, researchers are exploring novel delivery systems and incorporating them into various scaffolds for biomedical applications.
One area of investigation is the use of glucosamine derivatives to create organogels. By introducing acylation functional groups to the 3-hydroxyl group of N-acetyl glucosamine derivatives, researchers have created compounds that can form gels in various oils and aqueous mixtures. rsc.org These gels have been characterized using techniques like optical microscopy and rheology. rsc.org One of the short-chain ester derivatives was capable of forming a stable co-gel with the drug naproxen (B1676952) sodium, demonstrating potential for controlled-release applications. rsc.org
Another innovative approach involves creating inclusion complexes. A D-glucosamine derivative, methyl-2-amino-4,6-benzylidene-2-deoxy-α-d-glucopyranoside, was synthesized and encapsulated within a β-cyclodextrin cavity. acs.org This inclusion complex, formed using ultrasonication, showed increased thermal stability and surface area. acs.org It was then successfully used as a water-compatible organocatalyst for performing aldol (B89426) reactions, highlighting a novel application in green chemistry. acs.org
Glucosamine derivatives are also being used to create functional biomaterials. For instance, catechol-containing copolymers synthesized from dopamine (B1211576) acrylamide derivatives are being studied for their adhesive properties, inspired by the adhesive proteins found in mussels. nih.gov These polymers, which can be created by free radical polymerization, demonstrate strong adhesive capabilities on surfaces like titanium, suggesting their potential for future use in medical or dental fields as biocompatible glues. nih.gov
| Delivery System / Scaffold | Glucosamine Derivative Used | Application / Finding | Reference |
| Organogels | 3-O-esters of N-acetyl-d-glucosamine | Formation of stable gels in oils and aqueous mixtures; demonstrated controlled release of a trapped drug (naproxen sodium). | rsc.org |
| Inclusion Complex | Methyl-2-amino-4,6-benzylidene-2-deoxy-α-d-glucopyranoside with β-cyclodextrin | Acted as an effective and stable aqueous organocatalytic system for aldol reactions. | acs.org |
| Adhesive Copolymers | N-(3,4-dihydroxyphenyethyl) acrylamide (dopamine derivative) | Created biocompatible polymers with strong adhesive properties on medical-grade titanium surfaces. | nih.gov |
This table outlines the development and application of novel delivery systems and scaffolds incorporating glucosamine derivatives.
Q & A
Q. What are the standard analytical methods for quantifying glucosamine sulphate in pharmaceutical formulations?
Researchers commonly employ spectrophotometric methods with derivatization (e.g., using o-phthalaldehyde) and high-performance liquid chromatography (HPLC). Critical parameters for optimization include pH of the borate buffer (10.5), reaction time (~10 minutes), and reagent volumes. These methods are validated for linearity, precision, and sensitivity, with detection limits comparable to HPLC .
Q. What validation parameters are essential when developing a new analytical method for glucosamine sulphate?
Key parameters include linearity (e.g., regression analysis with R² > 0.99), intra-day/inter-day precision (RSD < 2%), accuracy (recovery rates 98–102%), and limits of detection/quantification (LOD/LOQ). For example, Table 7 in outlines regression parameters, while Table 8 provides precision data for HPLC methods.
Q. How do matrix effects in biological samples impact glucosamine sulphate quantification, and what mitigation strategies exist?
Biological matrices (e.g., plasma, urine) can interfere with detection due to endogenous compounds. Strategies include solid-phase extraction (SPE) for sample cleanup, derivatization to enhance specificity (e.g., using 2-mercaptoethanol), and using internal standards (e.g., deuterated glucosamine) in LC-MS/MS workflows .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles optimize derivatization reactions for glucosamine sulphate in complex matrices?
QbD involves screening critical process parameters (CPPs) like pH, reagent volumes, and reaction time via fractional factorial design. Response surface methodology (RSM) then identifies optimal conditions (e.g., pH 10.5, 10.7-minute reaction time) and defines the method’s design space. This approach minimizes variability in absorbance measurements and improves robustness .
Q. What methodological flaws are common in clinical trials assessing glucosamine sulphate for osteoarthritis, and how can they be addressed?
Common flaws include small sample sizes, high attrition rates, and inconsistent use of glucosamine sulphate formulations (e.g., hydrochloride vs. sulphate salts). Advanced trials should adopt double-blinding, standardized formulations (e.g., Dona® glucosamine sulphate), and objective endpoints like MRI-based cartilage thickness measurements .
Q. How can meta-analyses resolve discrepancies in glucosamine sulphate’s efficacy across clinical studies?
Systematic reviews should include quality assessments using tools like GRADE, stratify results by formulation type (sulphate vs. hydrochloride), and adjust for biases (e.g., industry-funded studies). For instance, a 2024 meta-analysis found that glucosamine sulphate, but not hydrochloride, showed statistically significant symptom improvement in pooled data .
Q. What experimental designs are optimal for studying glucosamine sulphate’s chondroprotective mechanisms in vivo?
Preclinical models should combine microdialysis (to measure synovial fluid concentrations) with biomarkers like urinary C-terminal telopeptide of type II collagen (uCTX-II). Longitudinal designs with placebo-controlled arms and diet standardization (to avoid confounding from dietary glucosamine) enhance reproducibility .
Q. How do bioavailability differences between glucosamine sulphate and hydrochloride affect preclinical study outcomes?
Bioavailability studies using stable isotope tracers (e.g., ¹³C-glucosamine) reveal that sulphate formulations achieve higher plasma concentrations due to sulfate-enhanced intestinal absorption. Advanced pharmacokinetic models (e.g., compartmental analysis) should be used to compare area-under-the-curve (AUC) values across formulations .
Methodological Resources
- For Analytical Chemistry : Refer to fractional factorial designs and RSM in for optimizing derivatization.
- For Clinical Research : Follow NIH guidelines for osteoarthritis trials, emphasizing blinding and objective biomarkers .
- For Meta-Analyses : Use PRISMA checklists and GRADE frameworks to ensure systematic data synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
